N-(2-chloro-5-nitrophenyl)-3-oxobutanamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with an oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-nitrophenyl)-3-oxobutanamide typically involves the reaction of 2-chloro-5-nitroaniline with acetoacetic ester under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products:
Reduction: 2-amino-5-nitrophenyl-3-oxobutanamide.
Substitution: N-(2-amino-5-nitrophenyl)-3-oxobutanamide or N-(2-thio-5-nitrophenyl)-3-oxobutanamide.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
- 2-chloro-5-nitrophenyl isothiocyanate
- 2-chloro-5-nitrophenyl isocyanate
- 2-chloro-5-nitrobenzophenone
Comparison: N-(2-chloro-5-nitrophenyl)-3-oxobutanamide is unique due to the presence of both a chloro and nitro group on the phenyl ring, along with an oxobutanamide moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 2-chloro-5-nitrophenyl isothiocyanate and 2-chloro-5-nitrophenyl isocyanate are primarily used in organic synthesis as intermediates, this compound has broader applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c1-6(14)4-10(15)12-9-5-7(13(16)17)2-3-8(9)11/h2-3,5H,4H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAOCZRCLUJHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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